molecular formula C7H7IO3 B15210214 2-(4-Iodofuran-3-yl)-1,3-dioxolane CAS No. 29182-12-5

2-(4-Iodofuran-3-yl)-1,3-dioxolane

Cat. No.: B15210214
CAS No.: 29182-12-5
M. Wt: 266.03 g/mol
InChI Key: LMYDWTUNZUHZSZ-UHFFFAOYSA-N
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Description

2-(4-Iodofuran-3-yl)-1,3-dioxolane is a heterocyclic organic compound featuring a furan ring substituted with an iodine atom at the 4-position and a dioxolane ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodofuran-3-yl)-1,3-dioxolane typically involves the iodination of a furan derivative followed by the formation of the dioxolane ring. One common method includes the use of iodine monochloride (ICl) as the iodinating agent in the presence of a base such as sodium carbonate (Na2CO3) under microwave irradiation . The reaction conditions are carefully controlled to ensure regioselectivity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination processes followed by cyclization reactions. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodofuran-3-yl)-1,3-dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the dioxolane ring.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furans, while oxidation can produce furanones.

Scientific Research Applications

2-(4-Iodofuran-3-yl)-1,3-dioxolane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(4-Iodofuran-3-yl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity and specificity. The dioxolane ring can also interact with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromofuran-3-yl)-1,3-dioxolane
  • 2-(4-Chlorofuran-3-yl)-1,3-dioxolane
  • 2-(4-Fluorofuran-3-yl)-1,3-dioxolane

Uniqueness

2-(4-Iodofuran-3-yl)-1,3-dioxolane is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and the ability to form stronger halogen bonds compared to its bromine, chlorine, and fluorine analogs. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex molecules.

Properties

CAS No.

29182-12-5

Molecular Formula

C7H7IO3

Molecular Weight

266.03 g/mol

IUPAC Name

2-(4-iodofuran-3-yl)-1,3-dioxolane

InChI

InChI=1S/C7H7IO3/c8-6-4-9-3-5(6)7-10-1-2-11-7/h3-4,7H,1-2H2

InChI Key

LMYDWTUNZUHZSZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=COC=C2I

Origin of Product

United States

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